3-Methyl-3-(propan-2-yl)piperidine
Description
3-Methyl-3-(propan-2-yl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine and its derivatives are widely used in the synthesis of organic compounds, including pharmaceuticals, due to their versatile chemical properties .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-methyl-3-propan-2-ylpiperidine |
InChI |
InChI=1S/C9H19N/c1-8(2)9(3)5-4-6-10-7-9/h8,10H,4-7H2,1-3H3 |
InChI Key |
DNVOYVUSHUWVBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCCNC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)piperidine typically involves the hydrogenation of pyridine derivatives using metal catalysts such as cobalt, ruthenium, or nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In industrial settings, the production of piperidine derivatives, including 3-Methyl-3-(propan-2-yl)piperidine, is carried out using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
3-Methyl-3-(propan-2-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and drug development.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative with potential anticancer activity.
Uniqueness
3-Methyl-3-(propan-2-yl)piperidine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and selectivity in various chemical reactions and biological assays .
Biological Activity
3-Methyl-3-(propan-2-yl)piperidine, also known as a derivative of piperidine, has garnered attention for its diverse biological activities, particularly in pharmacology. This article explores its synthesis, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound's structure features a piperidine ring with a methyl group and an isopropyl substituent. This configuration can influence its interaction with biological targets, such as receptors involved in pain modulation and neuropsychiatric disorders. The synthesis of 3-Methyl-3-(propan-2-yl)piperidine typically involves alkylation reactions, where piperidine is reacted with appropriate alkyl halides under controlled conditions to yield the desired product.
1. Opioid Receptor Activity
Research has indicated that compounds related to 3-Methyl-3-(propan-2-yl)piperidine exhibit significant activity at opioid receptors. For instance, studies have shown that modifications to the piperidine structure can lead to either agonistic or antagonistic effects on μ, κ, and δ opioid receptors. The presence of methyl groups at specific positions on the piperidine ring has been linked to enhanced antagonist properties, suggesting that structural variations can drastically alter biological activity .
2. Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For example, certain synthesized analogs demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through caspase activation pathways . Specifically, compounds tested in vitro showed increased apoptotic cell populations when exposed to specific concentrations of these derivatives.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 3-Methyl-3-(propan-2-yl)piperidine and its analogs:
Case Study 1: Opioid Receptor Modulation
In a study examining the effects of various piperidine derivatives on opioid receptors, it was found that 3-Methyl-3-(propan-2-yl)piperidine exhibited significant antagonist activity. This was determined through in vitro assays measuring receptor binding affinity and functional activity using the [^35S]GTPγS assay . The results indicated that modifications to the piperidine structure could enhance or diminish receptor interactions.
Case Study 2: Anticancer Properties
A series of experiments were conducted using MTT assays to evaluate the cytotoxicity of synthesized piperidine derivatives on HL-60 leukemia cells. The study revealed that treatment with specific concentrations of these compounds resulted in a marked increase in apoptotic cells, suggesting a potential therapeutic application in cancer treatment .
Q & A
Basic Research Questions
Q. How can the synthesis of 3-methyl-3-(propan-2-yl)piperidine be optimized for high yield and purity?
- Methodological Answer : Optimize reaction conditions by selecting appropriate solvents (e.g., dichloromethane for inert environments), catalysts (e.g., Pd/C for hydrogenation), and temperature control (20–25°C for stability). Use column chromatography or recrystallization for purification. Monitor progress via TLC or HPLC. For derivatives, consider benzylation or acyl transfer reactions under mild conditions (e.g., HCOONH₄/Pd/C) to preserve stereochemistry .
Q. What experimental techniques are critical for determining the molecular conformation of 3-methyl-3-(propan-2-yl)piperidine derivatives?
- Methodological Answer : X-ray crystallography is essential for resolving chair conformations and dihedral angles (e.g., 89.78° between piperidine and phenyl rings). Complement with NMR (¹H/¹³C) to analyze coupling constants and substituent effects. For dynamic systems, use variable-temperature NMR to study conformational mobility .
Q. How can computational tools predict the physicochemical properties of 3-methyl-3-(propan-2-yl)piperidine?
- Methodological Answer : Employ DFT/B3LYP/6-311G(d,p) calculations to determine HOMO-LUMO gaps and molecular electrostatic potentials. Use ADMET Predictor™ to evaluate logP, solubility, and bioavailability. Validate predictions with experimental data (e.g., HPLC retention times) .
Advanced Research Questions
Q. How can QSAR modeling guide the design of 3-methyl-3-(propan-2-yl)piperidine derivatives with enhanced bioactivity?
- Methodological Answer : Develop QSAR models using molecular descriptors (e.g., TPSA, hydrogen bond donors) and experimental pIC₅₀ values. Apply partial least squares regression to identify critical structural features (e.g., Csp³ fraction). Validate models via leave-one-out cross-validation and external datasets .
Q. What methodologies are effective for analyzing intermolecular interactions in crystalline 3-methyl-3-(propan-2-yl)piperidine derivatives?
- Methodological Answer : Perform Hirshfeld surface analysis to quantify interactions (e.g., C–H···O bonds). Generate 2D fingerprint plots to visualize contact contributions (e.g., 15% H···H, 10% H···O). Compare with DFT-optimized geometries to validate packing motifs .
Q. How can multi-target pharmacological profiles of 3-methyl-3-(propan-2-yl)piperidine derivatives be evaluated computationally?
- Methodological Answer : Use SwissTargetPrediction to identify targets (e.g., kinases, ion channels). Apply PASS Online to predict bioactivity probabilities (e.g., membrane stabilization >80%). Prioritize compounds with dual activity (e.g., neuroprotective and antitumor effects) for in vitro validation .
Q. How should contradictory spectral data during structural elucidation be resolved?
- Methodological Answer : Cross-reference NMR (e.g., NOESY for spatial proximity) and mass spectrometry (HRMS for molecular formula). For ambiguous NOE signals, use dynamic NMR or X-ray diffraction. For piperidine derivatives, confirm chair vs. boat conformations via coupling constants (Jₐₓ values >10 Hz indicate rigidity) .
Q. What computational strategies identify novel biological targets for 3-methyl-3-(propan-2-yl)piperidine analogs?
- Methodological Answer : Perform reverse docking with AutoDock Vina against protein databases (e.g., PDB). Filter results by binding energy (ΔG < −8 kcal/mol) and residue interactions (e.g., hydrogen bonds with catalytic lysines). Validate via molecular dynamics simulations (100 ns trajectories) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
